molecular formula C8H4BrF2NO B8127390 7-Bromo-4,5-difluoro-1,3-dihydroindol-2-one

7-Bromo-4,5-difluoro-1,3-dihydroindol-2-one

Cat. No.: B8127390
M. Wt: 248.02 g/mol
InChI Key: XXNZSKGJPMBLNW-UHFFFAOYSA-N
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Description

7-Bromo-4,5-difluoro-1,3-dihydroindol-2-one is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique bromine and fluorine substitutions, offers interesting properties that make it a subject of scientific research.

Preparation Methods

The synthesis of 7-Bromo-4,5-difluoro-1,3-dihydroindol-2-one can be achieved through various synthetic routes. One common method involves the bromination of indole derivatives using N-bromosuccinimide (NBS) in aqueous t-butyl alcohol . This reaction typically requires careful control of reaction conditions to ensure selective bromination at the desired position. Industrial production methods may involve similar bromination reactions, optimized for large-scale synthesis.

Chemical Reactions Analysis

7-Bromo-4,5-difluoro-1,3-dihydroindol-2-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination, tributyltin hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

7-Bromo-4,5-difluoro-1,3-dihydroindol-2-one has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. . This compound’s unique structure makes it a valuable candidate for studying these biological activities and developing new therapeutic agents.

Mechanism of Action

The mechanism of action of 7-Bromo-4,5-difluoro-1,3-dihydroindol-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

7-Bromo-4,5-difluoro-1,3-dihydroindol-2-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific bromine and fluorine substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-bromo-4,5-difluoro-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c9-4-2-5(10)7(11)3-1-6(13)12-8(3)4/h2H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNZSKGJPMBLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2NC1=O)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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